molecular formula C8H6BrN B7965630 5-Bromo-indolizine

5-Bromo-indolizine

Cat. No.: B7965630
M. Wt: 196.04 g/mol
InChI Key: MQJDCEIAVLCELD-UHFFFAOYSA-N
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Description

5-Bromo-indolizine: is a heterocyclic compound that features a bromine atom attached to the fifth position of the indolizine ring. Indolizines are nitrogen-containing heterocycles that are structurally related to indoles and pyrroles. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-indolizine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a common choice.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is frequently used.

Major Products

    Substitution: Products include various substituted indolizines depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as indolizine-5-carboxylic acid.

    Reduction: Reduced forms like 5-amino-indolizine.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-indolizine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.

    5-Fluoro-indolizine: Contains a fluorine atom and is used in different applications due to its unique electronic properties.

    5-Iodo-indolizine: Features an iodine atom and is often used in radiolabeling studies.

Uniqueness of 5-Bromo-indolizine

This compound is unique due to its specific reactivity profile and the ability to form stable intermediates in various chemical reactions. Its bromine atom provides a good leaving group for substitution reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5-bromoindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJDCEIAVLCELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CN2C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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